![molecular formula C12H22N2O2 B581527 4-Boc-4,8-diazabicyclo[5.2.0]nonane CAS No. 1253790-47-4](/img/structure/B581527.png)

4-Boc-4,8-diazabicyclo[5.2.0]nonane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

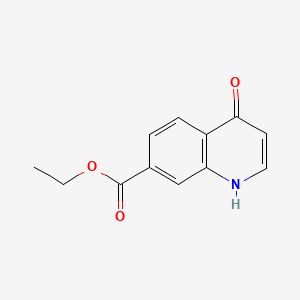

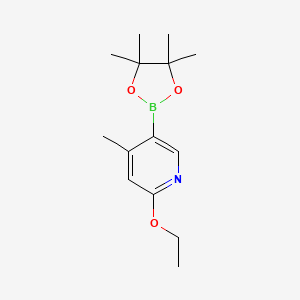

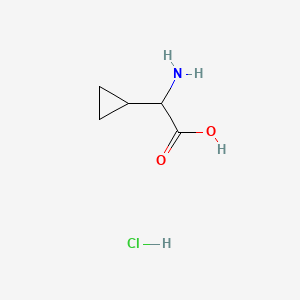

“4-Boc-4,8-diazabicyclo[5.2.0]nonane” is a chemical compound with the IUPAC name tert-butyl 4,8-diazabicyclo [5.2.0]nonane-4-carboxylate . It has a CAS Number of 1253790-47-4 and a molecular weight of 226.32 . The compound is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “4-Boc-4,8-diazabicyclo[5.2.0]nonane” is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-9-8-13-10(9)5-7-14/h9-10,13H,4-8H2,1-3H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“4-Boc-4,8-diazabicyclo[5.2.0]nonane” is a liquid at room temperature . It has a molecular weight of 226.32 .Wissenschaftliche Forschungsanwendungen

Anticancer Chemotherapeutics

- Scientific Field : Medicinal Chemistry

- Application Summary : The bicyclo [3.3.1]nonane moiety, a structural relative of 4-Boc-4,8-diazabicyclo[5.2.0]nonane, is predominant in many biologically active natural products. Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

- Methods of Application : The review article discusses several synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues in association with the delineation of their anticancer activities .

- Results or Outcomes : The article does not provide specific quantitative data or statistical analyses, but it does discuss the potential of these compounds in the development of anticancer chemotherapeutics .

Synthesis of 1,6-Diazabicyclo[4.3.0]nonane-2,7-diones

- Scientific Field : Organic Chemistry

- Application Summary : The regioselective addition of pyridazinones to a three-carbon unit like alkylidene Meldrum’s acid intermediates forms 1,6-diazabicyclo[4.3.0]nonane-2,7-diones .

- Methods of Application : The synthesis was achieved through a DBU-organocatalyzed multicomponent Knoevenagel-aza-Michael-Cyclocondensation (KMC) reaction .

- Results or Outcomes : The key reactive intermediates of this complex process were analyzed by means of electrospray ionization mass spectrometry coupled to ion mobility spectrometry (ESI-IMS-MS), validating the proposed mechanism .

Synthesis of tert-butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate

- Scientific Field : Organic Chemistry

- Application Summary : The compound “4-Boc-4,8-diazabicyclo[5.2.0]nonane” is a chemical reagent used in organic synthesis .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the available literature .

- Results or Outcomes : The outcomes of the use of this compound in organic synthesis are not specified in the available literature .

Construction of Biologically Active Diversely Functionalized Bicyclo[3.3.1]nonanes

- Scientific Field : Medicinal Chemistry

- Application Summary : The bicyclo[3.3.1]nonane moiety, a structural relative of 4-Boc-4,8-diazabicyclo[5.2.0]nonane, is predominant in many biologically active natural products. Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

- Methods of Application : The review article discusses several miscellaneous synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues .

- Results or Outcomes : The article does not provide specific quantitative data or statistical analyses, but it does discuss the potential of these compounds in the development of anticancer chemotherapeutics .

Synthesis of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics

- Scientific Field : Organic Chemistry

- Application Summary : The compound “4-Boc-4,8-diazabicyclo[5.2.0]nonane” is a chemical reagent used in the synthesis of diazabicyclo[4.3.0]nonene-based peptidomimetics .

- Methods of Application : The synthesis was achieved through a reaction involving ceric ammonium nitrate .

- Results or Outcomes : The outcomes of the use of this compound in the synthesis of peptidomimetics are not specified in the available literature .

Use in Asymmetric Catalysis

- Scientific Field : Organic Chemistry

- Application Summary : Many derivatives of bicyclo[3.3.1]nonane, a structural relative of 4-Boc-4,8-diazabicyclo[5.2.0]nonane, are attractive to researchers for use in asymmetric catalysis .

- Methods of Application : The review article discusses several synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues .

- Results or Outcomes : The article does not provide specific quantitative data or statistical analyses, but it does discuss the potential of these compounds in asymmetric catalysis .

Safety And Hazards

The safety information for “4-Boc-4,8-diazabicyclo[5.2.0]nonane” includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

tert-butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-9-8-13-10(9)5-7-14/h9-10,13H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPBLNAOCMMCAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CNC2CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00849471 |

Source

|

| Record name | tert-Butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Boc-4,8-diazabicyclo[5.2.0]nonane | |

CAS RN |

23054-66-2 |

Source

|

| Record name | tert-Butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol](/img/structure/B581449.png)